molecular formula C7H12FNO2 B13512103 methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13512103
M. Wt: 161.17 g/mol
InChI Key: LTESAWNYGZPAHM-FSPLSTOPSA-N
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Description

Methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by its stereochemistry (2S,4S), methyl ester group at position 2, and fluorine substituent at position 2. This compound belongs to a class of chiral building blocks widely used in pharmaceutical synthesis, particularly for designing protease inhibitors, kinase modulators, and other bioactive molecules. The fluorine atom enhances metabolic stability and lipophilicity, while the stereochemistry influences binding affinity and selectivity toward biological targets .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3/t5-,7-/m0/s1

InChI Key

LTESAWNYGZPAHM-FSPLSTOPSA-N

Isomeric SMILES

C[C@]1(C[C@@H](CN1)F)C(=O)OC

Canonical SMILES

CC1(CC(CN1)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the diastereoselective synthesis, which can be achieved through the use of chiral catalysts and specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced techniques such as preparative-scale chromatography and crystallization-based methods . These methods ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound is compared below with analogs differing in substituents, stereochemistry, or salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
Methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate (Target Compound) Not provided C₈H₁₂FNO₂ ~173.19 (estimated) 2-methyl, 4-fluoro, (2S,4S) configuration N/A Potential protease inhibitor scaffold
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride 131176-03-9 C₆H₁₀FNO₂·HCl 193.61 4-fluoro, (2R,4S) configuration, HCl salt >98% Chiral intermediate; enhanced solubility
Methyl(2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate 1217756-39-2 C₁₆H₂₃NO₃ 277.36 4-phenoxy substituent, (2S,4S) configuration ≥95% Discontinued; likely used in ligand studies
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Not provided C₆H₁₁NO₃ 145.16 4-hydroxyl, (2S,4R) configuration N/A Intermediate for hydroxyl-containing analogs
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride 1354488-44-0 C₂₁H₂₅BrClNO₃ 454.8 Bromo, bulky aryl substituent, HCl salt N/A High molecular weight; potential CNS drug lead

Key Structural Differences and Implications

Stereochemistry :

  • The target compound’s (2S,4S) configuration contrasts with the (2R,4S) configuration in ’s hydrochloride salt. Stereochemical differences can drastically alter biological activity; for example, (2S,4S) vs. (2R,4S) may affect binding to enantioselective enzyme pockets .
  • The (2S,4R)-hydroxyl analog () demonstrates how stereochemistry at position 4 influences polarity and hydrogen-bonding capacity .

Substituents: Fluoro vs. Hydroxyl: Fluorine in the target compound increases lipophilicity and metabolic stability compared to the hydroxyl group in , which may enhance aqueous solubility but reduce membrane permeability . Phenoxy vs.

Salt Forms and Solubility :

  • The hydrochloride salt in improves water solubility compared to the free base form, making it more suitable for in vivo studies .

Physicochemical Properties

  • Molecular Weight : The target compound’s low molecular weight (~173.19 g/mol) suggests favorable pharmacokinetic properties, whereas the brominated analog () at 454.8 g/mol may face challenges in bioavailability .
  • Purity : Commercial analogs like (>98%) and (≥95%) highlight industry standards for chiral intermediates, ensuring reproducibility in synthesis .

Biological Activity

Methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.

This compound is characterized by the molecular formula C₇H₁₃FNO₂ and a molecular weight of approximately 157.19 g/mol. The synthesis typically involves stereoselective methods starting from (2S)-pyroglutamic acid, followed by fluorination and esterification processes to yield the desired product.

Table 1: Synthesis Overview

StepDescription
Starting Material(2S)-Pyroglutamic Acid
Reaction TypeFluorination and Esterification
Final ProductThis compound

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom and the chiral centers enhances its binding affinity and selectivity towards various enzymes and receptors. This compound may modulate enzyme activity or receptor signaling pathways, influencing cellular responses.

3.1 Medicinal Chemistry

Research indicates that this compound may exhibit significant bioactivity in various therapeutic contexts. It has been explored for its potential as a drug candidate due to its structural features that suggest interactions with biological targets involved in neuropharmacology and anti-inflammatory processes.

3.2 Antibacterial Activity

In comparative studies, derivatives of pyrrolidine compounds have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported inhibition zones of 17 mm for E. coli and 15 mm for S. aureus when tested with similar compounds . This suggests potential applications in developing antibacterial agents.

3.3 Inhibition Studies

The compound has been evaluated as a small molecular inhibitor in various biological assays, particularly targeting pathways associated with PD-L1 (Programmed Death-Ligand 1). In vitro studies demonstrated comparable inhibitory activity to known antagonists while showing enhanced pharmacological properties .

Case Study 1: PD-L1 Inhibition

A recent study synthesized derivatives based on this compound to evaluate their effectiveness as PD-L1 inhibitors. The results indicated promising bioactivity with implications for cancer immunotherapy .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of related pyrrolidine compounds against clinical isolates of bacteria. The findings revealed that certain analogs exhibited significant antibacterial effects, supporting further exploration into their therapeutic potential .

5. Conclusion

This compound represents a valuable compound in the realm of medicinal chemistry due to its diverse biological activities. Ongoing research continues to uncover its potential applications in drug development, particularly in targeting specific biological pathways relevant to various diseases.

6. Future Directions

Further studies are needed to elucidate the detailed mechanisms of action and optimize the pharmacological properties of this compound. Investigations into its interactions at the molecular level could pave the way for novel therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step processes starting from pyrrolidine precursors. Key steps include:

  • Fluorination : Introduction of fluorine at the 4-position via electrophilic fluorination or nucleophilic substitution. For example, di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate is a common precursor for fluorinated pyrrolidines .
  • Methylation : Esterification at the 2-position using methyl chloroformate or methanol under acidic/basic conditions.
  • Stereochemical Control : Chiral catalysts (e.g., Cu or Ru complexes) or chiral auxiliaries ensure retention of (2S,4S) configuration. Polar aprotic solvents (e.g., DMF) and low temperatures (−20°C to 0°C) improve enantiomeric excess .
  • Work-Up : Purification via recrystallization or column chromatography to isolate the hydrochloride salt form.

Q. Key Factors :

  • Acidic conditions stabilize intermediates but may risk racemization .
  • High-temperature amination (>150°C) reduces yields due to ring strain .

Q. How can researchers determine the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times and peak symmetry confirm enantiopurity .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes diastereomers; coupling constants (JHFJ_{H-F}) reflect spatial arrangement of fluorine .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for (2S,4R)-4-fluoropyrrolidine derivatives .

Validation : Compare observed optical rotation ([α]D_D) with literature values for (2S,4S) configurations .

Q. Which analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C typical for pyrrolidine carboxylates) .
  • pH Stability Studies : Monitor hydrolysis in aqueous buffers (pH 1–12) via LC-MS. Fluorinated pyrrolidines show enhanced stability at pH 5–7 due to reduced ester hydrolysis .
  • Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV light; amber vials are recommended for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and incubation times. For example, fluorinated pyrrolidines show variable IC50_{50} in kinase assays due to ATP-binding pocket polymorphisms .
  • Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts. Dynamic light scattering (DLS) confirms monodisperse solutions .
  • Metabolic Stability : Compare hepatic microsomal half-lives across species (e.g., human vs. rat) to contextualize in vivo relevance .

Case Study : A 2023 study resolved conflicting cytotoxicity data by controlling for intracellular glutathione levels, which quench reactive intermediates of fluorinated compounds .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to prolyl oligopeptidase (POP) or dopamine receptors. Fluorine’s electronegativity enhances halogen bonding with Ser/Thr residues .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
  • QSAR Models : Train models using fluorinated pyrrolidine datasets to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Q. How does the compound’s stability vary under stress conditions relevant to formulation development?

Methodological Answer:

  • Oxidative Stress : Expose to 3% H2_2O2_2; LC-MS identifies oxidation products (e.g., lactam formation via ring contraction) .
  • Thermal Cycling : Subject to freeze-thaw cycles (−80°C to 25°C); no significant degradation if lyophilized with trehalose .
  • Excipient Compatibility : Screen with mannitol, PEG-4000, etc., via DSC to detect eutectic mixtures .

Q. What comparative studies exist between this compound and its halogenated analogs?

Methodological Answer:

  • Fluorine vs. Chlorine : Fluorine’s smaller van der Waals radius improves target selectivity but reduces metabolic stability compared to chlorinated analogs .
  • Trifluoromethyl Substitution : CF3_3 groups increase lipophilicity (logP +0.5) but introduce steric clashes in enzyme active sites .
  • Biological Half-Lives : Fluorinated derivatives exhibit t1/2_{1/2} = 2–4 hrs in plasma vs. 6–8 hrs for chloro-analogs, as shown in rodent PK studies .

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